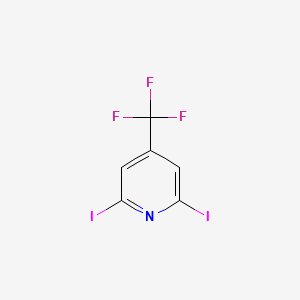
2,6-Diiodo-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2F3I2N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the iodination of 4-(trifluoromethyl)pyridine using iodine and an oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure selective iodination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2,6-Diiodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups enhances its reactivity and binding affinity to various biological molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with fluorine atoms instead of iodine, leading to different reactivity and applications.
2,6-Dibromo-4-(trifluoromethyl)pyridine: Contains bromine atoms, which also influence its chemical behavior and uses.
Uniqueness
2,6-Diiodo-4-(trifluoromethyl)pyridine is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where high reactivity and selectivity are required .
Properties
Molecular Formula |
C6H2F3I2N |
|---|---|
Molecular Weight |
398.89 g/mol |
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H |
InChI Key |
LCTILCWVLZDYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1I)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















